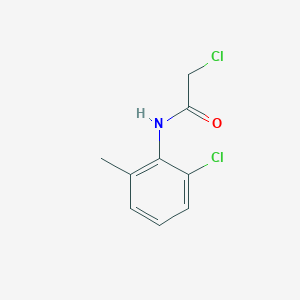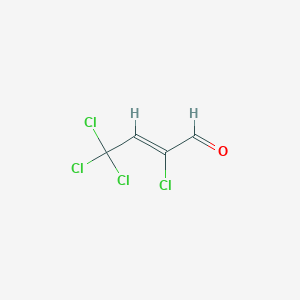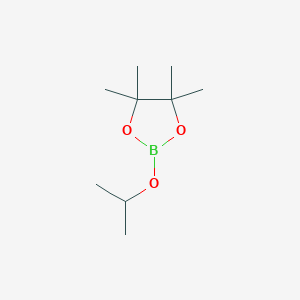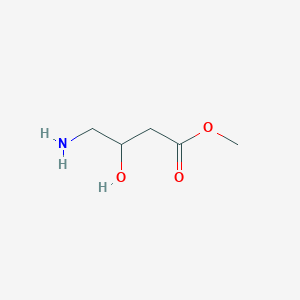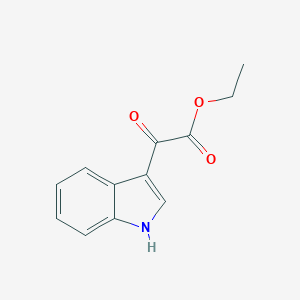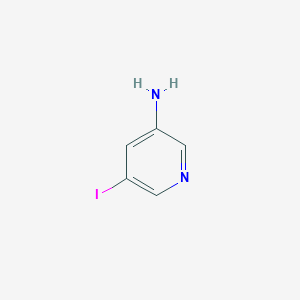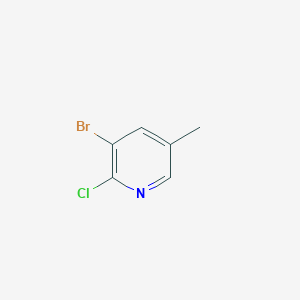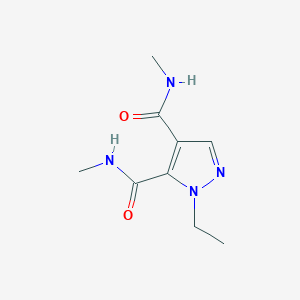
1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole, also known as EDCP, is a chemical compound that has been widely used in scientific research. EDCP is a pyrazole derivative and has been used in various biological studies due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole is not fully understood. However, it is believed that 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole acts as a chelating agent and forms complexes with metal ions. The resulting complexes can be easily detected using various spectroscopic techniques.
Biochemical And Physiological Effects
1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole has no known biochemical or physiological effects on living organisms. It is used solely as a reagent in scientific research.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole in lab experiments is its high selectivity towards metal ions. It can detect metal ions even in the presence of other ions. Another advantage is its high sensitivity, which allows for the detection of metal ions at low concentrations.
However, 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole has some limitations for lab experiments. It is not stable in acidic conditions and can decompose in the presence of strong acids. It is also not suitable for the detection of metal ions in complex biological samples.
Future Directions
There are several future directions for the use of 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole in scientific research. One possible direction is the development of new 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole derivatives with improved properties such as stability and selectivity towards metal ions. Another direction is the application of 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole in the detection of metal ions in complex biological samples such as blood and urine. Furthermore, 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole could be used as a catalyst in organic reactions to synthesize new compounds with potential biological activity.
Conclusion:
In conclusion, 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole is a pyrazole derivative that has been widely used in scientific research as a reagent for the detection of metal ions. Its high selectivity and sensitivity towards metal ions make it a valuable tool in various biological studies. However, 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole has some limitations for lab experiments, and there is a need for the development of new 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole derivatives with improved properties. The future directions of 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole include the application in the detection of metal ions in complex biological samples and the use as a catalyst in organic reactions.
Synthesis Methods
The synthesis of 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole involves the reaction of 1-ethyl-3-methyl-4-nitroso-pyrazole with N-methylcarbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole.
Scientific Research Applications
1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole has been widely used in scientific research as a reagent for the detection of metal ions. It has been used to detect copper, zinc, and iron ions in various biological samples. 1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole has also been used in the synthesis of various organic compounds and as a catalyst in organic reactions.
properties
CAS RN |
15828-65-6 |
|---|---|
Product Name |
1-Ethyl-4,5-di(N-methylcarbamoyl)pyrazole |
Molecular Formula |
C9H14N4O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-ethyl-3-N,4-N-dimethylpyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C9H14N4O2/c1-4-13-7(9(15)11-3)6(5-12-13)8(14)10-2/h5H,4H2,1-3H3,(H,10,14)(H,11,15) |
InChI Key |
XVKUIFBBRKZYHI-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C(=O)NC)C(=O)NC |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NC)C(=O)NC |
Other CAS RN |
15828-65-6 |
synonyms |
1-ethyl-4,5-di(N-methylcarbamoyl)pyrazole IEM 476 IEM-476 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



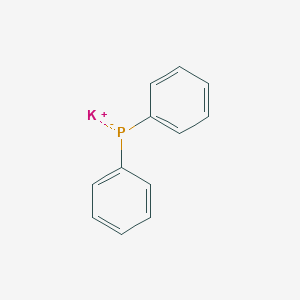
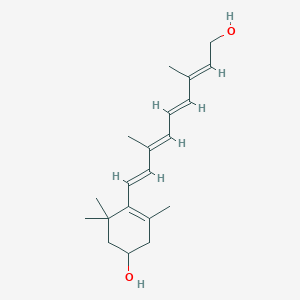




![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)
